
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone
Overview
Description
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone is an organic compound with the molecular formula C7H8O5 It is a derivative of pyrone, characterized by the presence of hydroxyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-dihydroxymethylpyridine as a precursor, which undergoes a series of chemical transformations to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Metal Chelation and Complex Formation
The compound acts as a polydentate ligand, forming stable complexes with transition metals through its hydroxyl and carbonyl groups.
Fe(III) and Al(III) Chelation
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Stability Constants :
Cu(II) and Zn(II) Coordination
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Speciation :
Metal Ion Dominant Species (pH 7.4) log K (ML) Cu²⁺ [CuL(H₂O)₂]⁺ 8.7 ± 0.1 Zn²⁺ [ZnL(H₂O)] 6.2 ± 0.2
Redox Behavior
Electrochemical studies reveal pH-dependent redox activity:
Cyclic Voltammetry Data
Condition (pH) | Oxidation Peak (V vs. Ag/AgCl) | Assignment | Source |
---|---|---|---|
7.4 (Tris buffer) | +0.68 (irreversible) | W⁴⁺ → W⁵⁺ | |
<4.0 (KCl) | +1.02 (reversible) | Ligand oxidation |
-
The hydroxypyrone moiety undergoes irreversible oxidation at physiological pH, while acidic conditions stabilize ligand-centered redox processes .
Functionalization Reactions
The hydroxymethyl groups enable regioselective derivatization:
Esterification and Amidation
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Reaction with 4-nitrophenyl trifluoroacetate yields activated esters (e.g., 4-nitrophenyl 3-bromo-2,2-diethoxypropionate), facilitating nucleophilic substitution (SN2) with β-keto esters or amides .
-
Example :
Thionation
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Treatment with P₄S₁₀ converts the lactone carbonyl to a thiocarbonyl:
pH-Dependent Stability
The compound exhibits enhanced aqueous stability under physiological conditions:
pH | Observations | Source |
---|---|---|
7.4 | No ligand replacement by Tris or Cl⁻ over 48 hours | |
<4.0 | Partial decomposition via protonation of carbonyl |
Scientific Research Applications
Food Industry
Natural Flavoring Agent and Antioxidant
- Maltol is widely used in the food industry as a flavor enhancer and antioxidant. It imparts a sweet, caramel-like flavor to foods and beverages, making it popular in confectionery and bakery products.
- Case Study: Research indicates that maltol can significantly improve the sensory qualities of baked goods while extending their shelf life due to its antioxidant properties .
Application | Description |
---|---|
Flavoring | Enhances taste in food products |
Antioxidant | Increases shelf life by preventing oxidation |
Pharmaceuticals
Therapeutic Properties
- Maltol is being investigated for its potential therapeutic effects, particularly its anti-inflammatory and antioxidant capabilities. These properties make it a candidate for drug formulation aimed at treating various diseases.
- Case Study: A study evaluated the antiproliferative effects of tungstenocene derivatives containing maltol on cancer cell lines (HT-29 and MCF-7), showing promising results in inhibiting cell growth .
Property | Effect |
---|---|
Anti-inflammatory | Reduces inflammation in biological systems |
Antioxidant | Protects cells from oxidative stress |
Cosmetics
Skin Care Applications
- In cosmetics, maltol is valued for its moisturizing properties and ability to repair skin. It is often included in skincare formulations targeting hydration and skin health.
- Case Study: Various cosmetic products have been formulated with maltol to enhance skin hydration and improve texture, appealing to consumers looking for natural ingredients .
Cosmetic Use | Benefit |
---|---|
Moisturizing | Hydrates skin effectively |
Skin Repair | Aids in the recovery of damaged skin |
Agriculture
Natural Pesticide
- Maltol serves as a natural pesticide, providing an environmentally friendly alternative to synthetic pesticides. Its application helps protect crops from pests while minimizing ecological impact.
- Case Study: Field trials demonstrated that maltol-based formulations effectively reduced pest populations without harming beneficial insects .
Agricultural Use | Benefit |
---|---|
Pest Control | Reduces reliance on synthetic pesticides |
Biotechnology
Biochemical Assays
- The unique chemical structure of maltol allows it to interact effectively with biological systems, making it useful in various biochemical assays and research studies.
- Case Study: Researchers have utilized maltol in assays to study metal ion interactions due to its chelating properties, providing insights into metal transport mechanisms in biological systems .
Biotech Application | Description |
---|---|
Chelating Agent | Binds metal ions for biochemical studies |
Research Tool | Facilitates various assays in laboratory settings |
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone include:
- 2,6-Bis(hydroxymethyl)pyridine
- 3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid
- 3-Hydroxy-6-(hydroxymethyl)-2-[phenyldiazenyl]-4H-pyran-4-one
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of hydroxyl and hydroxymethyl groups on the pyrone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone (often referred to as maltol) is a naturally occurring compound with a variety of biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields such as pharmaceuticals, food science, and agriculture.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- Molecular Formula : C₆H₈O₅
- Molecular Weight : 176.13 g/mol
- Functional Groups : It contains three hydroxyl groups (-OH) and a pyrone ring, contributing to its reactivity and biological interactions.
Biological Activities
The compound exhibits several notable biological activities:
- Antioxidant Activity :
- Iron Chelation :
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Neuroprotective Effects :
Applications
The diverse biological activities of this compound have led to its application across several industries:
- Food Industry : Used as a flavoring agent and preservative due to its antioxidant properties.
- Pharmaceuticals : Investigated for potential therapeutic applications in drug formulations targeting inflammation and oxidative stress.
- Cosmetics : Incorporated into skincare products for its moisturizing and skin-repairing properties.
- Agriculture : Explored as a natural pesticide alternative to synthetic chemicals .
Case Studies
Several studies have explored the biological activity of maltol:
- Iron Chelation Study :
- Antioxidant Efficacy :
- Neuroprotective Research :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via multi-step protocols. For example, derivatives of 4-pyrone can be synthesized from diethyl acetonedioxalate through sequential reactions involving cyano group substitutions and cycloadditions. Key steps include:
- Nucleophilic substitution : Reacting intermediates with hydroxylamine or hydrazines to introduce functional groups.
- Cycloaddition : Using [3+2] cycloaddition to form heterocyclic moieties without pyrone ring cleavage.
- Purification : Column chromatography or recrystallization to achieve >98% purity.
Yield optimization involves controlling reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1:2 molar ratios for nucleophilic agents). Monitoring via TLC or HPLC ensures reaction progression .
Q. What analytical techniques are recommended for structural characterization of this compound?
- NMR spectroscopy : - and -NMR confirm hydroxyl and hydroxymethyl group positions (e.g., δ 4.2–4.5 ppm for hydroxymethyl protons).
- X-ray crystallography : Resolves tautomeric equilibria (e.g., 4-pyridone/4-pyridinol tautomerism in derivatives) and hydrogen-bonding networks.
- Mass spectrometry (HRMS) : Validates molecular weight (CHO; theoretical MW = 172.03 g/mol).
- FT-IR : Identifies carbonyl (C=O) stretching vibrations near 1650–1700 cm .
Q. How does pH and temperature influence the stability of this compound?
- pH stability : The compound’s logP value (6.08) suggests moderate hydrophilicity. Stability studies in buffered solutions (pH 3–9) show minimal degradation at neutral pH (7.0) over 72 hours. Acidic conditions (pH < 4) may promote ring-opening reactions.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C. Storage at 4°C under inert atmosphere (N) is advised for long-term stability .
Advanced Research Questions
Q. How can the chelating properties of this compound be quantitatively assessed for bioinorganic applications?
- Spectrophotometric titration : Monitor UV-Vis absorbance changes (e.g., 250–400 nm) upon addition of metal ions (Fe, Cu) to determine binding constants.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for metal-ligand interactions.
- DFT calculations : Predict preferred binding sites (e.g., hydroxyl vs. carbonyl groups) using Gaussian09 with B3LYP/6-31G(d) basis sets.
Hydroxypyrones like this compound exhibit low toxicity and high biocompatibility, making them suitable for medicinal chelation studies .
Q. What strategies are effective for synthesizing unsymmetrical derivatives of this compound for functional materials?
- Selective functionalization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before introducing azolyl or pyridyl moieties.
- Cross-coupling reactions : Use Suzuki-Miyaura coupling to attach aryl/hetaryl groups at the 2- and 6-positions.
- Tautomer-directed synthesis : Exploit 4-pyridone/4-pyridinol equilibria to stabilize intermediates for stepwise derivatization.
Derivatives with tetrazole or oxadiazole rings show enhanced photophysical properties for optoelectronic applications .
Q. How can computational modeling predict the compound’s reactivity in complex reaction systems?
- QSAR/QSPR models : Use quantitative structure-property relationships to correlate substituent effects with redox potentials or solubility. Data from analogs (e.g., kojic acid derivatives) inform parameter selection.
- Molecular dynamics (MD) simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways.
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective modifications .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound and its derivatives?
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess IC values.
- Antioxidant activity : Measure DPPH radical scavenging capacity (IC < 50 μM indicates strong activity).
- Enzyme inhibition : Test inhibition of tyrosinase or metalloproteases via colorimetric assays (e.g., L-DOPA oxidation for tyrosinase).
Low cytotoxicity (e.g., >80% cell viability at 100 μM) and high biocompatibility are typical for hydroxypyrone derivatives .
Properties
IUPAC Name |
3-hydroxy-2,6-bis(hydroxymethyl)pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,8-9,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUXYQQFVNGYCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C(C1=O)O)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372682 | |
Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2029-49-4 | |
Record name | 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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